![molecular formula C24H19N3O2 B5373481 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5373481.png)
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as Cpd 22, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and drug delivery systems.
Mécanisme D'action
The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 is not fully understood. However, it is believed to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound 22 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound 22 has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. This compound 22 has also been found to inhibit the activity of MMPs, which are involved in extracellular matrix degradation and tumor invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of this compound 22 in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Additionally, the potential use of this compound 22 in drug delivery systems for other diseases, such as Alzheimer's and Parkinson's, is an area of interest for future research.
Conclusion:
In conclusion, this compound 22 is a novel compound with promising potential in cancer treatment and drug delivery systems. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 22 in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid with a melting point of 278-280°C.
Applications De Recherche Scientifique
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,2-diphenylcyclopropanecarbohydrazide 22 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound 22 has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to cancer treatment, this compound 22 has also been investigated for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making them more effective in treating various diseases.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-22(27-26-21-18-13-7-8-14-20(18)25-23(21)29)19-15-24(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19,25,29H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHIFCHOLCCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.